

# Commercial Availability and Synthetic Utility of (3S)-(-)-3-(Ethylamino)pyrrolidine: A Technical Guide

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## Compound of Interest

Compound Name: (3S)-(-)-3-(Ethylamino)pyrrolidine

Cat. No.: B1344589

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## Introduction

**(3S)-(-)-3-(Ethylamino)pyrrolidine** is a chiral cyclic amine that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, stereochemically defined pyrrolidine core makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, and synthetic applications of **(3S)-(-)-3-(Ethylamino)pyrrolidine**, with a particular focus on its role in the development of enzyme inhibitors and other therapeutic agents.

## Commercial Availability and Suppliers

**(3S)-(-)-3-(Ethylamino)pyrrolidine** is commercially available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered at purities exceeding 98%. Below is a summary of prominent suppliers and their product offerings.

Supplier	Product Number	Purity	Available Quantities	CAS Number
TCI Chemicals	E0434	>98.0% (GC)(T)	1g, Bulk Quote	381670-31-1
J & K SCIENTIFIC LTD.	Not specified	98.0% (GC&T)	1g	381670-31-1[1]
Meryer (Shanghai) Chemical Technology Co., Ltd.	Not specified	>98.0% (GC)(T)	1g	381670-31-1[1]
Energy Chemical	Not specified	98%	1g	381670-31-1[1]
Chem-Impex	Not specified	≥ 97% (GC)	Not specified	111390-22-8 (racemic)
Pharmaffiliates	PA 27 11659	Not specified	Not specified	111390-22-8 (racemic)[2]

Note: The CAS number 111390-22-8 typically refers to the racemic mixture of 3-(Ethylamino)pyrrolidine, while 381670-31-1 is specific to the (3S)-(-) enantiomer.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of **(3S)-(-)-3-(Ethylamino)pyrrolidine** is essential for its effective use in synthesis and formulation. Key data has been compiled from various sources and is presented below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>14</sub> N <sub>2</sub>	TCI Chemicals, PubChem[3]
Molecular Weight	114.19 g/mol	TCI Chemicals, PubChem[3]
Appearance	Colorless to light yellow clear liquid	TCI Chemicals
Boiling Point	176 °C (for racemic)[4][5]	ChemicalBook[5]
Density	0.92 g/cm <sup>3</sup> (for racemic)[4][5]	ChemicalBook[5]
Refractive Index	1.4710-1.4740 (for racemic)[5]	ChemicalBook[5]
Optical Rotation	-12.0 to -17.0 deg (c=10, EtOH)	TCI Chemicals
Purity	>98.0%	TCI Chemicals
CAS Number	381670-31-1	TCI Chemicals

## Synthetic Applications and Methodologies

**(3S)-(-)-3-(Ethylamino)pyrrolidine** serves as a critical chiral precursor in the synthesis of a variety of bioactive molecules. Its utility stems from the presence of a stereodefined secondary amine within a conformationally restricted ring system, making it an ideal starting material for creating compounds with high specificity for biological targets.

## Role as a Chiral Building Block

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The stereochemistry at the 3-position is often crucial for biological activity, and the use of enantiomerically pure starting materials like **(3S)-(-)-3-(Ethylamino)pyrrolidine** is a key strategy in modern drug discovery to access single-enantiomer drug candidates.

## Representative Experimental Protocol: Synthesis of a Chiral Pyrrolidine Derivative

While a specific, published protocol for the synthesis of **(3S)-(-)-3-(Ethylamino)pyrrolidine** is not readily available in the public domain, a representative synthesis of a related chiral 3-aminopyrrolidine can be illustrative of the general synthetic strategies employed. The following is a conceptual multi-step synthesis based on established chemical transformations for producing chiral pyrrolidines.

Step 1: N-Protection of a Chiral Precursor A suitable chiral starting material, such as (S)-1-Boc-3-hydroxypyrrrolidine, is N-protected to prevent side reactions in subsequent steps.

- Reactants: (S)-3-Hydroxypyrrrolidine, Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), Triethylamine (Et<sub>3</sub>N).
- Solvent: Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Procedure: To a solution of (S)-3-hydroxypyrrrolidine and triethylamine in dichloromethane at 0 °C, di-tert-butyl dicarbonate is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (S)-1-Boc-3-hydroxypyrrrolidine.

Step 2: Activation of the Hydroxyl Group The hydroxyl group is converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.

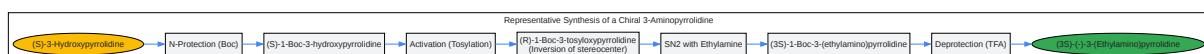
- Reactants: (S)-1-Boc-3-hydroxypyrrrolidine, p-Toluenesulfonyl chloride (TsCl), Pyridine.
- Solvent: Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- Procedure: To a solution of (S)-1-Boc-3-hydroxypyrrrolidine in dichloromethane and pyridine at 0 °C, p-toluenesulfonyl chloride is added. The reaction is stirred at 0 °C for several hours. The reaction mixture is then diluted with dichloromethane and washed sequentially with aqueous HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the tosylated intermediate.

Step 3: Nucleophilic Substitution with Ethylamine The tosylate is displaced by ethylamine in an S<sub>n</sub>2 reaction, which proceeds with inversion of stereochemistry at the C3 position, to introduce the ethylamino group.

- Reactants: (R)-1-Boc-3-tosyloxypyrrolidine, Ethylamine.
- Solvent: A polar aprotic solvent such as Dimethylformamide (DMF).
- Procedure: The tosylated pyrrolidine derivative is dissolved in DMF, and an excess of ethylamine is added. The reaction is heated to facilitate the substitution. After completion, the solvent is removed under vacuum, and the residue is taken up in an organic solvent and washed with water to remove excess ethylamine and salts. The organic layer is dried and concentrated.

Step 4: Deprotection of the Pyrrolidine Nitrogen The Boc protecting group is removed under acidic conditions to yield the final product.

- Reactants: (3S)-1-Boc-3-(ethylamino)pyrrolidine, Trifluoroacetic acid (TFA) or HCl in dioxane.
- Solvent: Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Procedure: The Boc-protected intermediate is dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the resulting salt can be neutralized with a base to obtain the free amine, **(3S)-(-)-3-(Ethylamino)pyrrolidine**.



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A representative synthetic workflow for a chiral 3-aminopyrrolidine.

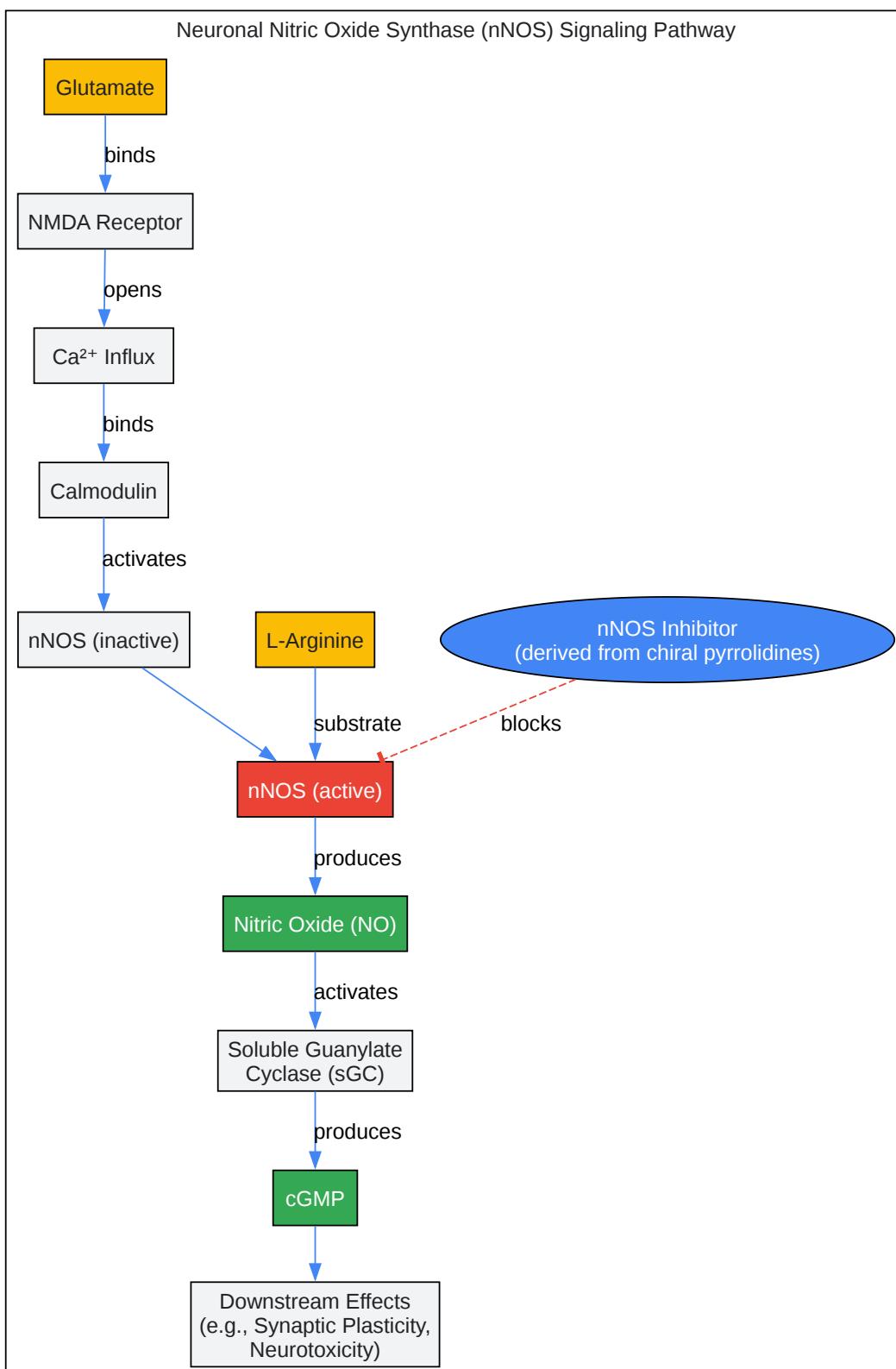
## Application in the Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

A significant application of chiral pyrrolidine derivatives, including those derived from **(3S)-(-)-3-(Ethylamino)pyrrolidine**, is in the development of selective inhibitors of neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurodegenerative disorders and neuropathic pain.<sup>[6]</sup> Therefore, selective inhibition of nNOS is a promising therapeutic strategy.

## The nNOS Signaling Pathway

Neuronal NOS is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.<sup>[7]</sup> NO is a crucial signaling molecule in the nervous system, involved in neurotransmission, synaptic plasticity, and neurovascular regulation.<sup>[8]</sup> However, excessive NO can lead to cellular damage and neurotoxicity.

The activation of nNOS is often triggered by the influx of calcium into neurons, for example, through the activation of N-methyl-D-aspartate (NMDA) receptors.<sup>[7]</sup> The binding of calcium to calmodulin induces a conformational change in nNOS, activating the enzyme. The produced NO can then diffuse to adjacent cells and activate its downstream targets, a primary one being soluble guanylate cyclase (sGC), which in turn produces cyclic guanosine monophosphate (cGMP).

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The nNOS signaling pathway and the site of action for nNOS inhibitors.

Chiral pyrrolidine-containing compounds have been designed to bind to the active site of nNOS, competing with the natural substrate L-arginine, thereby inhibiting the production of NO. [8] The stereochemistry of the pyrrolidine core is critical for achieving high potency and selectivity for nNOS over other NOS isoforms (eNOS and iNOS), which is essential to minimize off-target effects.

## Conclusion

**(3S)-(-)-3-(Ethylamino)pyrrolidine** is a readily available and highly valuable chiral building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is particularly evident in the field of drug discovery, where it serves as a key precursor for the development of potent and selective enzyme inhibitors, such as those targeting neuronal nitric oxide synthase. The well-defined stereochemistry and conformational rigidity of this molecule provide a solid foundation for the rational design of new therapeutic agents. Researchers and drug development professionals can leverage the commercial availability and established synthetic methodologies involving this compound to accelerate their research and development programs.

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